(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
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Overview
Description
(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C25H24FN5O2 and its molecular weight is 445.498. The purity is usually 95%.
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Scientific Research Applications
Crystal Packing and Molecular Interactions
The crystal packing of derivatives containing the 1,2,4-oxadiazol moiety, similar to the one , has been extensively studied. These compounds are stabilized in the crystal environment through non-covalent interactions, including lone pair (lp)-π interactions and halogen bonds. These interactions play a crucial role in the supramolecular architectures of such compounds, contributing to the stabilization of molecular conformations and the overall crystal lattice structure (Sharma et al., 2019).
Antioxidant and Antimicrobial Activities
Compounds with 1,2,4-oxadiazol structures have shown promising antioxidant and antimicrobial activities. Specific derivatives have displayed high activity against various microorganisms, including Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. The quantitative structure–activity relationships (QSAR) and molecular docking studies have further confirmed the correlation between molecular structure and inhibitory activity, indicating the potential of such compounds in therapeutic applications (Bassyouni et al., 2012).
Structural Characterization and Theoretical Studies
Detailed structural analyses through methods such as X-ray diffraction, FTIR, NMR spectroscopy, and mass spectrometry, along with density functional theory (DFT) calculations, have been conducted on similar compounds. These studies provide insights into the molecular structure, electrostatic potential, and frontier molecular orbitals, revealing physicochemical properties crucial for understanding the behavior of such compounds in various environments (Huang et al., 2021).
Future Directions
Mechanism of Action
Imidazole Compounds
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties. Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Oxadiazole Compounds
Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. Oxadiazoles have been found to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .
Properties
IUPAC Name |
[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O2/c26-22-6-2-1-5-21(22)24-28-23(33-29-24)14-19-4-3-12-31(16-19)25(32)20-9-7-18(8-10-20)15-30-13-11-27-17-30/h1-2,5-11,13,17,19H,3-4,12,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDNRLSZHVNWOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)CN3C=CN=C3)CC4=NC(=NO4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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